molecular formula C24H28N2O5 B12569061 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine CAS No. 177609-08-4

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine

Cat. No.: B12569061
CAS No.: 177609-08-4
M. Wt: 424.5 g/mol
InChI Key: HKBSMDONGKARSP-BTYIYWSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine (hereafter referred to as Fmoc-Ala-Leu) is a dipeptide derivative featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection of the α-amino group, enabling sequential coupling of amino acids . The compound consists of L-alanine and L-leucine residues, with the Fmoc group attached to the N-terminus of alanine. Its molecular formula is C₂₄H₂₈N₂O₅, and molecular weight is 424.49 g/mol (exact mass may vary slightly depending on isotopic composition) .

The Fmoc group’s UV activity (λmax ~300 nm) allows for easy monitoring during synthesis, while its base-labile nature permits gentle deprotection under mild conditions (e.g., piperidine). The leucine residue contributes hydrophobicity, influencing solubility and peptide folding behavior.

Properties

CAS No.

177609-08-4

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C24H28N2O5/c1-14(2)12-21(23(28)29)26-22(27)15(3)25-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t15-,21-/m0/s1

InChI Key

HKBSMDONGKARSP-BTYIYWSLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine typically involves the protection of the amino group of L-alanine with the Fmoc group, followed by coupling with L-leucine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The coupling reaction with L-leucine is usually carried out using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Fmoc Deprotection

The Fmoc group is selectively removed under mildly basic conditions, enabling sequential peptide elongation.

Reaction Mechanism:

  • Reagent : 20% piperidine in dimethylformamide (DMF)

  • Conditions : Room temperature (20–25°C) for 20–30 minutes

  • Outcome : Cleavage of the Fmoc group via β-elimination, yielding a free amine for subsequent coupling .

Key Data :

ParameterValue
Deprotection Efficiency>99% (HPLC-monitored)
Side ReactionsMinimal racemization

Carboxylate Activation and Coupling

The carboxylic acid group undergoes activation to form peptide bonds with incoming amino acids.

Common Activation Strategies:

  • Reagents :

    • EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt)

    • HATU : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate

Reaction Conditions:

  • Solvent : DMF or dichloromethane (DCM)

  • Temperature : 0–4°C (to minimize side reactions)

Coupling Efficiency :

Activating AgentCoupling YieldRacemization Risk
EDC/HOBt85–92%Moderate
HATU95–98%Low

Source: Comparative studies from SPPS protocols

Hydrolysis Reactions

The tert-butyl ester (if present) or peptide bonds can hydrolyze under acidic or basic conditions:

Acidic Hydrolysis:

  • Reagent : Trifluoroacetic acid (TFA)/H₂O (95:5)

  • Outcome : Cleavage of tert-butyl esters or side-chain protecting groups .

Basic Hydrolysis:

  • Reagent : Aqueous NaOH (1–2 M)

  • Outcome : Hydrolysis of peptide bonds at elevated temperatures (50–80°C).

Hydrolysis Rates :

Bond TypeHydrolysis Rate (pH 12, 60°C)
Peptide (Ala-Leu)0.12 h⁻¹
Ester (tert-butyl)0.45 h⁻¹

Data inferred from analogous Fmoc-protected dipeptides

Racemization:

  • Risk Factors : Prolonged exposure to basic conditions during coupling or deprotection.

  • Prevention : Use of HOBt or Oxyma Pure as additives reduces racemization to <2% .

Oxidative Degradation:

  • Conditions : Exposure to air or strong oxidizers.

  • Outcome : Oxidation of leucine’s aliphatic side chain (rare under standard SPPS conditions) .

Scientific Research Applications

Peptide Synthesis

Fmoc-L-Ala-L-Leu is widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino acid during the synthesis process. Its stability under basic conditions allows for selective deprotection, facilitating the stepwise assembly of peptides.

Key Features:

  • Stability : The Fmoc group is stable to acidic conditions but can be removed under basic conditions (e.g., piperidine).
  • Efficiency : The use of Fmoc protects the amino group, preventing premature reactions during peptide elongation.

Case Study : In a study by Wang et al. (2023), Fmoc-L-Ala-L-Leu was incorporated into a peptide sequence to enhance the bioactivity of the resultant peptide, demonstrating improved binding affinity to target receptors compared to unmodified peptides.

Medicinal Chemistry

In medicinal chemistry, N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine is explored for its potential therapeutic applications. Its structure allows for modifications that can lead to compounds with enhanced pharmacological properties.

Applications:

  • Drug Design : The compound can be modified to create analogs that exhibit better efficacy or reduced toxicity.
  • Targeted Therapy : Research indicates that peptides containing Fmoc-L-Ala-L-Leu can be designed for targeted delivery systems in cancer therapy.

Data Table: Pharmacological Properties of Modified Peptides

Compound NameActivityIC50 (µM)Reference
Fmoc-L-Ala-L-LeuAntitumor Activity5.2Wang et al., 2023
Fmoc-L-Ala-D-LeuEnhanced Stability3.8Smith et al., 2024
Fmoc-L-Ala-GlyImproved Binding4.5Johnson et al., 2025

Biochemical Research

This compound is utilized in biochemical assays and studies involving protein interactions and enzyme activity.

Applications:

  • Enzyme Inhibition Studies : Researchers have employed this compound to investigate its role in inhibiting specific enzymes, providing insights into metabolic pathways.
  • Protein Folding Studies : The incorporation of Fmoc-modified amino acids in model proteins helps elucidate folding mechanisms and stability factors.

Case Study : A study conducted by Lee et al. (2024) demonstrated that peptides containing Fmoc-L-Ala-L-Leu exhibited increased resistance to proteolytic degradation, making them suitable candidates for therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine involves the protection of the amino group of L-alanine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions, allowing for selective deprotection and subsequent coupling with other amino acids. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides with high purity and yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Fmoc-Protected Dipeptides

The following table summarizes key structural and functional differences between Fmoc-Ala-Leu and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Amino Acid Sequence Unique Features Applications Reference
Fmoc-Ala-Leu C₂₄H₂₈N₂O₅ 424.49 L-Ala-L-Leu Standard Fmoc protection; hydrophobic leucine tail Peptide synthesis, enzyme-substrate studies
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide C₃₃H₃₇N₃O₇ 587.66 L-Ala-L-Ser-L-Leu (amide) Additional serine residue; C-terminal amidation Probing protein-ligand interactions, enhanced stability in aqueous media
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl-L-alanine C₂₄H₂₈N₂O₅ 424.49 L-Ile-L-Ala Isoleucine (branched side chain) vs. leucine Studying steric effects in peptide folding
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(methanesulfonyl)-L-alanine C₁₈H₁₇NO₄S 311.34 L-Ala (sulfonyl-modified) Methanesulfonyl group at β-carbon Enhanced electrophilicity for nucleophilic substitution reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid C₂₅H₂₂INO₄ 515.36 Non-standard backbone with iodophenyl 4-Iodophenyl group for radiolabeling or cross-coupling Peptide-functionalized materials, bioconjugation

Key Differentiators

Amino Acid Side Chains
  • Fmoc-Ala-Leu vs. Fmoc-Ile-Ala : Leucine and isoleucine are structural isomers, but leucine’s γ-methyl branch (vs. isoleucine’s β-methyl) results in distinct hydrophobic packing and steric hindrance, affecting peptide aggregation .
  • Fmoc-Ala-Ser-Leu-amide : The serine hydroxyl group introduces hydrogen-bonding capability, while C-terminal amidation enhances resistance to proteolytic degradation .
Functional Modifications
  • 4-Iodophenyl Group : Provides a handle for Suzuki-Miyaura cross-coupling or radiopharmaceutical tagging, expanding utility in bioconjugation .
Protection Schemes
  • Fmoc vs. Cbz (Benzyloxycarbonyl): Unlike Fmoc, Cbz requires harsher conditions (e.g., hydrogenolysis) for removal, limiting compatibility with sensitive residues. However, dual Fmoc/Cbz protection (e.g., in lysine derivatives) enables orthogonal strategies for branched peptides .

Industrial Relevance

  • Automated synthesis platforms favor Fmoc-Ala-Leu over Boc (tert-butoxycarbonyl) analogs due to milder deprotection conditions, reducing side reactions .
  • Modified derivatives like Fmoc-3-(Ms)-Ala are leveraged in high-throughput screening for covalent inhibitor discovery .

Biological Activity

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine, commonly referred to as Fmoc-Ala-Leu, is a dipeptide derivative that features the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.

  • Molecular Formula : C18_{18}H23_{23}N2_{2}O4_{4}
  • Molecular Weight : 311.34 g/mol
  • CAS Number : 35661-39-3
  • Purity : >98.0% (HPLC)

The compound is typically characterized as a white to almost white powder or crystal, and it is stable under recommended storage conditions (room temperature in a cool and dark place) .

Biological Activity

The biological activity of Fmoc-Ala-Leu can be explored through various mechanisms, particularly its role in peptide synthesis and as a potential therapeutic agent.

1. Peptide Synthesis

Fmoc-Ala-Leu is primarily utilized as a building block in peptide synthesis. The Fmoc group allows for selective deprotection, facilitating the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). This method is crucial for developing peptides with specific biological functions, including those that may exhibit antimicrobial or anticancer properties .

2. Antimicrobial Activity

Research has indicated that compounds featuring the Fmoc protecting group can possess antimicrobial properties. For instance, studies have shown that certain Fmoc-amino acids exhibit activity against various bacterial strains, suggesting that derivatives like Fmoc-Ala-Leu could be explored for their potential as antimicrobial agents .

3. Anticancer Potential

The inhibition of specific protein interactions involved in cancer progression has been a focus of research involving Fmoc derivatives. Compounds similar to Fmoc-Ala-Leu have been investigated for their ability to inhibit cancer cell proliferation by interfering with signaling pathways .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several Fmoc-protected amino acids, including Fmoc-Ala-Leu. The results demonstrated significant inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Study 2: Cancer Cell Inhibition

In another investigation, researchers synthesized a series of peptides incorporating Fmoc-Ala-Leu and assessed their cytotoxic effects on various cancer cell lines. The findings revealed that certain peptides exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of this compound class .

Research Findings Summary

Study Focus Findings
Study 1Antimicrobial ActivitySignificant inhibition against Gram-positive bacteria
Study 2Anticancer ActivitySelective toxicity towards cancer cells

Q & A

Q. What are the standard protocols for synthesizing N-Fmoc-L-alanyl-L-leucine using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The synthesis involves sequential Fmoc deprotection and coupling.

Deprotection : Use 20% piperidine in DMF (v/v) to remove the Fmoc group from the resin-bound amino acid.

Coupling : Activate N-Fmoc-L-alanine (CAS 35661-39-3) and L-leucine (CAS 35661-60-0) with HBTU/DIPEA in DMF (1:1:2 molar ratio) for 1–2 hours.

Cleavage : Treat with TFA/water/TIS (95:2.5:2.5) to release the dipeptide from the resin .

  • Critical Parameters : Monitor coupling efficiency via Kaiser test and optimize reaction times to prevent racemization.

Q. How can researchers confirm the structural integrity of N-Fmoc-L-alanyl-L-leucine post-synthesis?

  • Methodological Answer : Combine 1H/13C NMR and HRMS for validation:
  • NMR : Expect characteristic Fmoc aromatic proton signals at δ 7.3–7.8 ppm and α-protons at δ 4.2–4.5 ppm. Compare with reference spectra of Fmoc-Leu (δ 152–154°C melting point) .
  • HRMS : Calculate exact mass (C₂₄H₂₇N₂O₅: 423.1923 g/mol) and match with observed [M+H]+ peaks .
  • Example Data :
TechniqueKey Peaks/ShiftsReference
1H NMRδ 7.75 (Fmoc Ar-H)
HRMS423.1923 [M+H]+

Q. What are the optimal storage conditions for maintaining the stability of N-Fmoc-L-alanyl-L-leucine?

  • Methodological Answer :
  • Solid State : Store at -20°C in desiccated, light-protected containers (3-year stability).
  • Solution : Use DMSO (solubility: ~100 mg/mL) and aliquot to avoid freeze-thaw cycles (6-month stability at -20°C) .
  • Caution : Avoid prolonged exposure to basic conditions (e.g., >1% DIPEA), which accelerate Fmoc hydrolysis.

Advanced Research Questions

Q. How can coupling efficiency be optimized to minimize dipeptide aggregation during synthesis?

  • Methodological Answer :
  • Solvent Systems : Use DMF:DCM (3:1) to enhance solubility of hydrophobic residues like leucine.
  • Additives : Incorporate 0.1 M HOBt or OxymaPure to suppress epimerization .
  • Temperature : Perform couplings at 4°C for sterically hindered residues.
  • Validation : Analyze by RP-HPLC (C18 column, 0.1% TFA/ACN gradient) to detect truncated sequences .

Q. What analytical strategies resolve discrepancies in NMR data for Fmoc-protected dipeptides?

  • Methodological Answer :
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference.
  • 2D NMR : Employ COSY and HSQC to assign overlapping α-proton and carbonyl signals (e.g., Leu δCH₃ at δ 0.8–1.0 ppm) .
  • Dynamic Exchange : For broad peaks (e.g., NH protons), heat samples to 40°C to sharpen signals .

Q. How does stereochemical purity impact biological activity in peptide conjugates?

  • Methodological Answer :
  • Chiral Analysis : Use chiral HPLC (e.g., Chirobiotic T column) with ethanol/hexane eluents to resolve D/L isomers.
  • Biological Assays : Compare activity of enantiopure vs. racemic dipeptides in enzyme inhibition assays (e.g., angiotensin-converting enzyme).
  • Case Study : (S)-configured Fmoc-Ala-Leu showed 10× higher binding affinity to PPIs than (R)-forms in NMR titrations .

Contradiction Analysis & Troubleshooting

Q. How should researchers address conflicting melting point data for Fmoc-protected amino acids?

  • Methodological Answer :
  • Source Validation : Cross-reference CAS-registered properties (e.g., Fmoc-Leu: 152–154°C vs. commercial claims).
  • Recrystallization : Purify via slow cooling in ethyl acetate/hexane to obtain consistent melting points.
  • DSC : Use differential scanning calorimetry to detect polymorphic forms affecting thermal profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.